molecular formula C8H9FN2O2 B13870982 (3-Fluoro-pyridin-2-ylamino)-acetic acid methyl ester

(3-Fluoro-pyridin-2-ylamino)-acetic acid methyl ester

Cat. No.: B13870982
M. Wt: 184.17 g/mol
InChI Key: OZBBAISOYVMKHR-UHFFFAOYSA-N
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Description

Methyl 2-[(3-fluoropyridin-2-yl)amino]acetate is an organic compound with the molecular formula C8H8FN2O2. This compound is characterized by the presence of a fluoropyridine moiety attached to an amino acetate group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-fluoropyridin-2-yl)amino]acetate typically involves the reaction of 3-fluoropyridine with methyl 2-aminoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of methyl 2-[(3-fluoropyridin-2-yl)amino]acetate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-fluoropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(3-fluoropyridin-2-yl)amino]acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(3-fluoropyridin-2-yl)amino]acetate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate
  • Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate

Uniqueness

Methyl 2-[(3-fluoropyridin-2-yl)amino]acetate is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its reactivity and interactions. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 2-[(3-fluoropyridin-2-yl)amino]acetate

InChI

InChI=1S/C8H9FN2O2/c1-13-7(12)5-11-8-6(9)3-2-4-10-8/h2-4H,5H2,1H3,(H,10,11)

InChI Key

OZBBAISOYVMKHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=CC=N1)F

Origin of Product

United States

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